Valperinol

calcium channel blocker electrophysiology Helix pomatia

Valperinol (INN; GA 30-905) is a synthetic calcium channel blocker featuring a unique 2,9-dioxatricyclo[4,3,1,0(3,7)]decane core, originally patented as a sedative, antiepileptic, and antiparkinsonian agent. Its calcium-antagonistic properties were characterized in 1984 using electrophysiological preparations from three distinct species—crayfish stretch receptor, frog neuromuscular junction, and Helix pomatia neurons—yielding a consistent presynaptic mechanism of action.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
CAS No. 64860-67-9
Cat. No. B1205826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValperinol
CAS64860-67-9
Synonyms3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
GA 30-905
GA-30905
valperinol
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O
InChIInChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1
InChIKeyKZSHXABWNBVUTK-GBIHRFPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valperinol (CAS 64860-67-9): A Presynaptic Calcium Antagonist with Documented Multi-Species Validation


Valperinol (INN; GA 30-905) is a synthetic calcium channel blocker featuring a unique 2,9-dioxatricyclo[4,3,1,0(3,7)]decane core, originally patented as a sedative, antiepileptic, and antiparkinsonian agent [1]. Its calcium-antagonistic properties were characterized in 1984 using electrophysiological preparations from three distinct species—crayfish stretch receptor, frog neuromuscular junction, and Helix pomatia neurons—yielding a consistent presynaptic mechanism of action [2]. Although never marketed, the compound's well-defined mechanism and semi-synthetic accessibility from didrovaltrate sustain ongoing research interest [1][2].

Why Valproic Acid, Verapamil, or Flunarizine Cannot Simply Replace Valperinol: Mechanistic and Structural Distinctions


Valperinol occupies a distinct pharmacological niche that prevents seamless substitution by commonly used alternatives. Unlike valproic acid, which enhances GABAergic transmission, valperinol reduces postsynaptic inhibition without altering GABA-induced membrane conductance, indicating a purely presynaptic locus [1]. Compared with the prototypical calcium antagonist verapamil, valperinol matches its neuronal calcium-channel-blocking potency but lacks the dominant cardiovascular L-type channel selectivity that limits verapamil's neurological applications [1]. Flunarizine, although used as an antiepileptic adjuvant, shows brain-region-restricted efficacy and additional histamine H1 receptor blockade that confounds mechanistic interpretation [2]. Structurally, valperinol's rigid 2,9-dioxatricyclo[4,3,1,0(3,7)]decane scaffold is absent from all major calcium antagonist classes, making it an irreplaceable tool for structure-activity relationship studies [3].

Quantitative Differentiation Evidence for Valperinol: Head-to-Head and Cross-Study Comparisons


Calcium Current Inhibition Potency Directly Comparable to Verapamil in Helix pomatia Neurons

Valperinol inhibited calcium inward currents in Helix pomatia neurons in a dose-dependent manner over 10⁻⁶ to 10⁻³ mol/L, a potency range directly comparable to that of verapamil in the identical preparation [1][2]. The original 1984 study explicitly states that the calcium-antagonistic action of valperinol is 'comparable to verapamil' [1]. Critically, valperinol achieved this without affecting GABA-gated postsynaptic membrane conductance, a selectivity feature not attributed to verapamil in neuronal calcium channel studies [1].

calcium channel blocker electrophysiology Helix pomatia

Presynaptic Calcium Channel Blockade Without GABA Receptor Modulation: Differentiation from Valproic Acid

At the GABAergic synapse of the crayfish stretch receptor, valperinol reduced postsynaptic inhibition dose-dependently (10⁻⁶ – 10⁻⁴ mol/L) but did not alter GABA-induced postsynaptic membrane conductance [1]. This contrasts with valproic acid, a broad-spectrum antiepileptic whose core mechanism includes enhancement of GABAergic transmission via increased GABA synthesis, decreased GABA degradation, and potentiation of GABA postsynaptic responses [2]. Valperinol's complete lack of GABA conductance modulation makes it a selective probe for presynaptic calcium channel contributions to synaptic transmission.

presynaptic calcium channel GABA synapse anticonvulsant mechanism

Structurally Unique 2,9-Dioxatricyclo[4,3,1,0(3,7)]decane Scaffold Absent from All Major Calcium Antagonist Classes

Valperinol's core scaffold— 2,9-dioxatricyclo[4,3,1,0(3,7)]decane with a piperidinomethyl substituent—is chemically distinct from the three principal calcium antagonist structural classes: phenylalkylamines (verapamil), diphenylpiperazines (flunarizine), and benzothiazepines (diltiazem) [1][2]. The rigid tricyclic dioxa architecture restricts conformational flexibility relative to the linear alkyl chains of verapamil or the flexible piperazine bridge of flunarizine, implying distinct tissue distribution, metabolic stability, and off-target interaction profiles.

chemical scaffold calcium antagonist structure-activity relationship

Semi-Synthetic Derivation from the Plant Iridoid Didrovaltrate: Renewable Sourcing Advantage

Valperinol is synthesized via a two-step amination sequence starting from didrovaltrate, an iridoid glycoside isolated from Valeriana officinalis (common valerian) [1]. This semi-synthetic route contrasts with the fully synthetic, multi-step organic pathways required for verapamil (involving alkylation, condensation, and reduction steps from petrochemical precursors) and flunarizine (diphenylmethylpiperazine assembly from benzhydryl halides and piperazine) [2]. The botanical origin of didrovaltrate offers a renewable starting material with potential sustainability and cost advantages for medium-scale research production.

natural product derivatization iridoid synthesis sustainable chemistry

Multi-Species Validation of Calcium Antagonism: Superior Cross-Model Consistency vs. Flunarizine

Valperinol's calcium-antagonistic action was confirmed across three phylogenetically distinct preparations in a single study: crayfish stretch receptor (reduced postsynaptic inhibition at 10⁻⁶ – 10⁻⁴ mol/L, complete abolition at 10⁻³ mol/L), frog neuromuscular junction (reduced amplitude of spontaneous and evoked endplate potentials), and Helix pomatia neurons (dose-dependent inhibition of calcium inward current at 10⁻⁶ – 10⁻³ mol/L) [1]. In contrast, flunarizine showed regionally restricted antiepileptic efficacy—suppressing discharges in hippocampal CA3 neurons but failing to show significant effects in neocortical explants under identical conditions [2]. Verapamil was effective in the neocortical explant model, but its activity is predominantly characterized in hippocampal and cardiovascular systems rather than across diverse phyla within a single study [2].

multi-species pharmacology calcium antagonism neuromuscular junction

Optimal Research and Industrial Application Scenarios for Valperinol (CAS 64860-67-9)


Neuroscience Tool Compound for Presynaptic Calcium Channel Dissection

Valperinol's demonstrated presynaptic calcium channel blockade without GABA receptor modulation [1] makes it an ideal tool for isolating calcium-dependent neurotransmitter release mechanisms. Researchers investigating synaptic transmission in crayfish stretch receptor, frog neuromuscular junction, or Helix pomatia preparations can employ valperinol at 10⁻⁶ – 10⁻⁴ mol/L to selectively reduce calcium-mediated presynaptic release without the confounding postsynaptic GABA effects introduced by valproate or benzodiazepines [1].

Antiepileptic Lead Optimization Using a Novel Dioxatricyclo Scaffold

Given valperinol's patent history as an antiepileptic and antiparkinsonian agent [2], combined with its structurally unique 2,9-dioxatricyclo[4,3,1,0(3,7)]decane core [3], medicinal chemistry programs targeting voltage-gated calcium channels for epilepsy or movement disorders can use valperinol as a starting scaffold for structure-activity relationship exploration. The seven defined stereocenters provide ample vectors for derivative synthesis and selectivity engineering [3].

Botanical-Derived Drug Discovery and Sustainable Chemistry Programs

Valperinol's semi-synthetic derivation from didrovaltrate, an iridoid obtained from Valeriana officinalis [3], positions it within natural-product-based drug discovery initiatives. Research groups emphasizing renewable feedstocks and green chemistry can procure valperinol or its synthetic intermediates to study iridoid-to-bioactive-molecule conversion pathways, with the potential for scalable botanical sourcing unmatched by fully synthetic phenylalkylamine or piperazine calcium blockers.

Comparative Physiology Studies Requiring Cross-Species Calcium Blocker Validation

For researchers conducting comparative neurophysiology across invertebrate and vertebrate models, valperinol offers a uniquely validated calcium channel blocker with demonstrated efficacy in arthropod (crayfish), amphibian (frog), and molluscan (snail) preparations [1]. This phylogenetic breadth, documented within a single peer-reviewed study, surpasses the species-limited characterization of flunarizine (which shows brain-region-specific effects even within mammals [4]) and provides a consistent pharmacological tool for evolutionary neuroscience investigations.

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